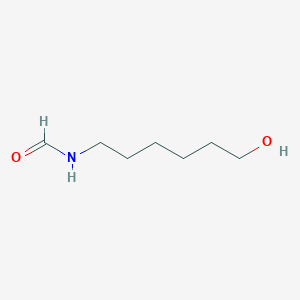![molecular formula C11H20O2Si B8566651 5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one](/img/structure/B8566651.png)
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one
Vue d'ensemble
Description
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a pentynone backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the alkyne and ketone functionalities .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the production rate .
Analyse Des Réactions Chimiques
Types of Reactions
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for desilylation.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of hydroxyl derivatives after desilylation.
Applications De Recherche Scientifique
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of bioactive molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of intermediates for drug candidates.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one involves its ability to act as a protecting group for hydroxyl functionalities, thereby preventing unwanted side reactions during synthetic procedures. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. This compound also participates in various organic reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((Tert-butyldimethylsilyl)oxy)pentanal
- (Tert-butyldimethylsilyloxy)acetaldehyde
- 3-(Tert-butyldimethylsiloxy)propionaldehyde .
Uniqueness
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one is unique due to its combination of an alkyne and ketone functionality, which provides a versatile platform for further chemical modifications. The presence of the tert-butyldimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H20O2Si |
|---|---|
Poids moléculaire |
212.36 g/mol |
Nom IUPAC |
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one |
InChI |
InChI=1S/C11H20O2Si/c1-10(12)8-7-9-13-14(5,6)11(2,3)4/h9H2,1-6H3 |
Clé InChI |
OGOAKANIFXVUAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C#CCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
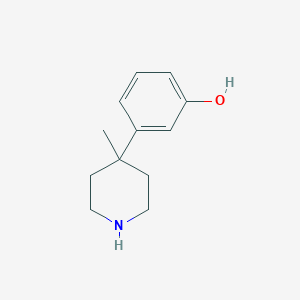

![Benzene, 1,1'-sulfonylbis[4-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8566588.png)
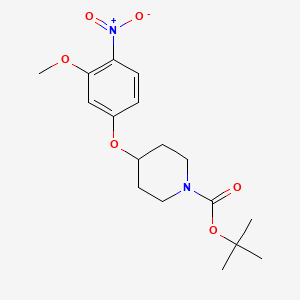
![2-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}-1-phenylethan-1-one](/img/structure/B8566608.png)
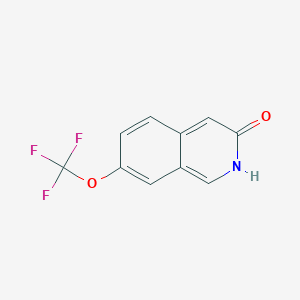

![8-[1,2,3]Triazol-2-yl-naphthalene-1-carboxylic acid](/img/structure/B8566629.png)
![3-[2-(Tert-butylamino)ethyl]oxazolidin-2-one](/img/structure/B8566643.png)

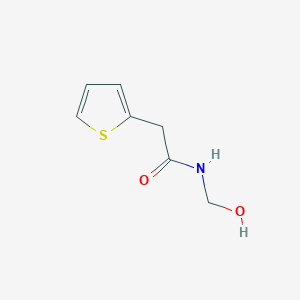
![1-[(2-Chlorophenyl)amino]acetone](/img/structure/B8566670.png)
